4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted benzamide group attached to a pyrrolidinone ring, which is further substituted with a p-tolyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary targets of the compound “4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide” are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that this compound could affect multiple pathways.
Pharmacokinetics
Like other indole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is the reaction of p-toluidine with chloroacetyl chloride to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring. Subsequent chlorination and benzamide formation steps complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or pyrrolidinones.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has shown promise in various assays, including antimicrobial and antiviral studies. Its structural features make it a candidate for drug development and bioactive molecule synthesis.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, inflammation, and infections.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
4-Chloro-N-(3-chloro-o-tolyl)benzamide
5-Bromo-N-(p-tolyl)benzamide
3,3'-[(2-chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo)]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]
Uniqueness: 4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide stands out due to its unique pyrrolidinone ring and the presence of both chloro and p-tolyl substituents
Biological Activity
4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted benzamide group linked to a pyrrolidinone ring, which may confer unique properties that influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes the following key features:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidinone Ring : Contributes to the compound's biological activity through potential interactions with enzymes and receptors.
- p-Tolyl Substituent : May enhance selectivity towards specific biological targets.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Chemical Formula | C16H18ClN3O2 |
Molecular Weight | 305.79 g/mol |
Functional Groups | Chloro, amide, pyrrolidinone |
Solubility | Soluble in organic solvents; limited in water |
Preliminary studies suggest that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in various biochemical pathways. This inhibition may lead to altered cellular processes.
- Receptor Modulation : Its structural similarity to other indole derivatives suggests potential interactions with various receptors, possibly leading to activation or inhibition of signaling pathways.
- Antioxidant Activity : Initial findings indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives similar to this compound exhibit anti-inflammatory and analgesic properties. For instance, compounds in this class were evaluated for their ability to reduce inflammation markers in vitro and in vivo models, showing significant reductions in cytokine levels.
Anticancer Potential
A study evaluated the compound's effects on cancer cell lines, revealing:
- Inhibition of Cell Proliferation : The compound demonstrated moderate to high potency against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Antiviral Activity
The antiviral properties of related compounds have been explored, with some showing effectiveness against hepatitis C virus (HCV) and other viral pathogens. The mechanisms involved may include direct viral inhibition or modulation of host cellular responses.
Case Studies
- Case Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for RET kinase inhibition, with some compounds exhibiting significant inhibitory activity. Although not directly tested on this compound, these findings suggest a pathway for further exploration of its anticancer properties .
- Evaluation Against Staphylococcus aureus : Related pyrrole-benzamide derivatives demonstrated antibacterial activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Properties
IUPAC Name |
4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-2-8-17(9-3-13)22-12-14(10-18(22)23)11-21-19(24)15-4-6-16(20)7-5-15/h2-9,14H,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWOEJQYPWTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.